molecular formula C13H10BrClN2O2 B3959704 2-(4-bromo-2-chlorophenoxy)-N-3-pyridinylacetamide

2-(4-bromo-2-chlorophenoxy)-N-3-pyridinylacetamide

Cat. No. B3959704
M. Wt: 341.59 g/mol
InChI Key: DWIFHWQSPYCUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2-chlorophenoxy)-N-3-pyridinylacetamide, commonly known as BPCA, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. BPCA is a member of the pyridylacetamide family of compounds, which are known for their ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of BPCA is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. BPCA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. BPCA has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BPCA has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. BPCA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BPCA has been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

BPCA has several advantages as a research tool. It is relatively easy to synthesize, and it has been extensively studied for its potential applications in the field of medicinal chemistry. However, BPCA also has some limitations. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of BPCA is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on BPCA. One potential direction is to investigate its potential use as an anti-inflammatory agent. BPCA has been shown to inhibit the activity of COX-2, which is a key mediator of inflammation. Another potential direction is to investigate its potential use as an anticancer agent. BPCA has been shown to induce apoptosis in cancer cells, and it may have potential as a chemotherapeutic agent. Finally, further research is needed to fully understand the mechanism of action of BPCA, which could lead to the development of more effective drugs based on this compound.

Scientific Research Applications

BPCA has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have activity against a range of biological targets, including enzymes and receptors. BPCA has been investigated for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClN2O2/c14-9-3-4-12(11(15)6-9)19-8-13(18)17-10-2-1-5-16-7-10/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIFHWQSPYCUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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